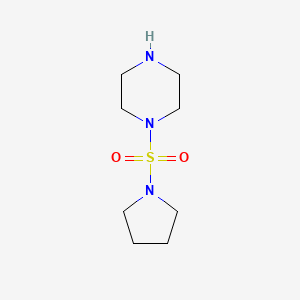
7-Fluoro-2-methylquinoline-4-carboxylic acid
Vue d'ensemble
Description
The compound of interest, 7-Fluoro-2-methylquinoline-4-carboxylic acid, is a fluorinated quinoline derivative. Quinolines and their derivatives are known for their wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. These compounds are often used as intermediates in the synthesis of various pharmacologically active agents .
Synthesis Analysis
The synthesis of quinoline derivatives typically involves multi-step reactions starting from simple precursors. For instance, the synthesis of 1-cyclopropyl-1,4-dihydro-6-fluoro-7-(substituted secondary amino)-8-methoxy-5-sub-4-oxoquinoline-3-carboxylic acids was achieved from tetrafluorobenzene, showcasing the complexity of such synthetic routes . Similarly, the synthesis of ethyl 6,7-difluoro-1-methyl-4-oxo-4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate involved chlorination and intramolecular cyclization reactions . These methods highlight the intricate steps required to introduce various substituents onto the quinoline core, which is essential for the biological activity of these compounds.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of a bicyclic system that includes a benzene ring fused to a pyridine ring. The introduction of fluorine atoms and other substituents can significantly affect the electronic distribution and, consequently, the biological activity of these molecules. For example, the absolute configuration and intermediates of flumequine, a related antibacterial agent, were determined through X-ray crystallography and NMR analysis . These techniques are crucial for understanding the three-dimensional arrangement of atoms within the molecule, which is vital for its interaction with biological targets.
Chemical Reactions Analysis
Quinoline derivatives undergo various chemical reactions that are essential for their biological function. The study of the reactions of N-aminoquinolones with ketones, for example, led to the synthesis of tricyclic 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acids, demonstrating the versatility of these compounds in forming complex structures . The ability to undergo nucleophilic substitution, cyclization, and other reactions makes quinoline derivatives valuable scaffolds in medicinal chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and stability, are influenced by the nature and position of substituents on the quinoline core. These properties are critical for the pharmacokinetic profile of the compounds, affecting their absorption, distribution, metabolism, and excretion in the body. For instance, the compound 1589 R.B. showed promising toxicological and pharmacokinetic profiles, suggesting its potential use in systemic infections . Understanding these properties is essential for the design of new drugs based on the quinoline scaffold.
Mécanisme D'action
Target of Action
The primary targets of 7-Fluoro-2-methylquinoline-4-carboxylic acid are currently unknown . This compound is a unique chemical that is provided to early discovery researchers for the purpose of studying its potential biological activities .
Mode of Action
It is known that the compound contains a quinoline ring, which is a heterocyclic aromatic organic compound with diverse biological activities .
Pharmacokinetics
The compound is a solid at room temperature , and its bioavailability would be influenced by factors such as solubility and stability.
Result of Action
The molecular and cellular effects of 7-Fluoro-2-methylquinoline-4-carboxylic acid’s action are currently unknown . As a unique chemical provided to early discovery researchers, it may be used to synthesize molecules with specific biological activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 7-Fluoro-2-methylquinoline-4-carboxylic acid . For instance, the compound’s stability could be affected by temperature, as it is recommended to be stored at room temperature
Propriétés
IUPAC Name |
7-fluoro-2-methylquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO2/c1-6-4-9(11(14)15)8-3-2-7(12)5-10(8)13-6/h2-5H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPNZFNKTKZNKKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC(=CC2=N1)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80585527 | |
| Record name | 7-Fluoro-2-methylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluoro-2-methylquinoline-4-carboxylic acid | |
CAS RN |
915923-73-8 | |
| Record name | 7-Fluoro-2-methyl-4-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=915923-73-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Fluoro-2-methylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-fluoro-2-methylquinoline-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl N-[1-(aminomethyl)cyclohexyl]carbamate](/img/structure/B1285729.png)











![(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B1285818.png)
